molecular formula C21H27ClN2O3S B11171112 2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide

2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide

Cat. No.: B11171112
M. Wt: 423.0 g/mol
InChI Key: YHFAZSZAMKXXBU-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide is an organic compound with the molecular formula C21H27ClN2O3S. This compound is characterized by the presence of a benzamide core substituted with a chloro group and a dibutylsulfamoyl group. It is a member of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(dibutylsulfamoyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonamide groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activities. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide is unique due to the presence of the dibutylsulfamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable tool in medicinal chemistry and biological research.

Properties

Molecular Formula

C21H27ClN2O3S

Molecular Weight

423.0 g/mol

IUPAC Name

2-chloro-N-[4-(dibutylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C21H27ClN2O3S/c1-3-5-15-24(16-6-4-2)28(26,27)18-13-11-17(12-14-18)23-21(25)19-9-7-8-10-20(19)22/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)

InChI Key

YHFAZSZAMKXXBU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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